
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)-
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Overview
Description
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is an organic compound with the molecular formula C8H12O3 It is a derivative of 2-hexynoic acid and is characterized by the presence of a hydroxyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- typically involves the esterification of 2-hexynoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-hexynoic acid, 5-oxo-, ethyl ester.
Reduction: Formation of 2-hexenoic acid, 5-hydroxy-, ethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hexenoic acid, ethyl ester: Similar structure but lacks the hydroxyl group.
Hexanoic acid, 2-acetyl-5-oxo-, ethyl ester: Contains additional functional groups that confer different chemical properties.
Acetic acid, hydroxy-, ethyl ester: Smaller molecule with different reactivity.
Uniqueness
2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is unique due to the presence of both a hydroxyl group and an ethyl ester group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
650596-62-6 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (5S)-5-hydroxyhex-2-ynoate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3/t7-/m0/s1 |
InChI Key |
VJBNHZOVAIXADR-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C#CC[C@H](C)O |
Canonical SMILES |
CCOC(=O)C#CCC(C)O |
Origin of Product |
United States |
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